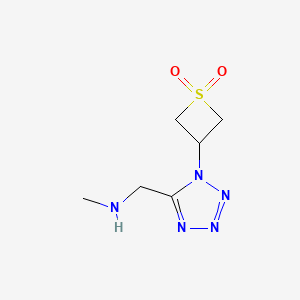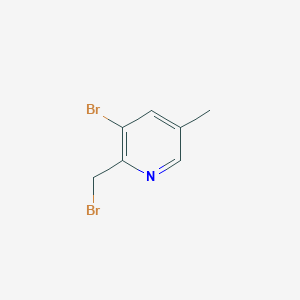
3-Bromo-2-(bromomethyl)-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(bromomethyl)-5-methylpyridine: is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of bromine atoms in the compound makes it a valuable intermediate in organic synthesis, particularly in the formation of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)-5-methylpyridine typically involves the bromination of 2-(bromomethyl)-5-methylpyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration. This ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atoms in 3-Bromo-2-(bromomethyl)-5-methylpyridine can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of methylpyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-2-(bromomethyl)-5-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds and in cross-coupling reactions.
Biology and Medicine: The compound is used in the synthesis of pharmaceutical intermediates. Its derivatives may exhibit biological activity, making it a potential candidate for drug development.
Industry: In the materials science industry, this compound is used in the production of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-(bromomethyl)-5-methylpyridine largely depends on its application. In organic synthesis, it acts as an electrophile due to the presence of bromine atoms, facilitating nucleophilic substitution reactions. The molecular targets and pathways involved are specific to the reactions it undergoes and the compounds it helps to form.
Comparaison Avec Des Composés Similaires
- 3-Bromo-2-(bromomethyl)propionic acid
- 3-Bromo-2-methylpropene
- 3-Chloro-2-chloromethyl-1-propene
Comparison: 3-Bromo-2-(bromomethyl)-5-methylpyridine is unique due to its pyridine ring structure, which imparts different electronic properties compared to aliphatic compounds like 3-Bromo-2-(bromomethyl)propionic acid. The presence of the pyridine ring makes it more suitable for applications in heterocyclic chemistry and pharmaceuticals.
Propriétés
Formule moléculaire |
C7H7Br2N |
|---|---|
Poids moléculaire |
264.94 g/mol |
Nom IUPAC |
3-bromo-2-(bromomethyl)-5-methylpyridine |
InChI |
InChI=1S/C7H7Br2N/c1-5-2-6(9)7(3-8)10-4-5/h2,4H,3H2,1H3 |
Clé InChI |
XPHYBOAWPCZSAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


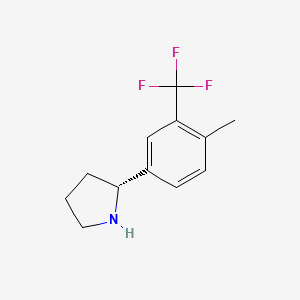

![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
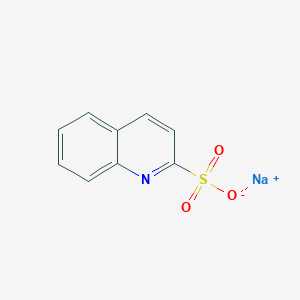
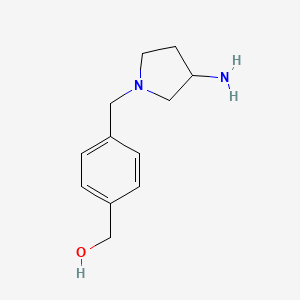
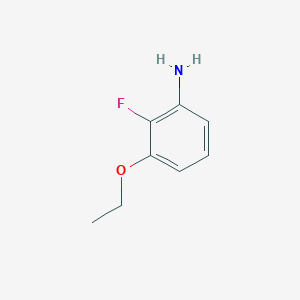

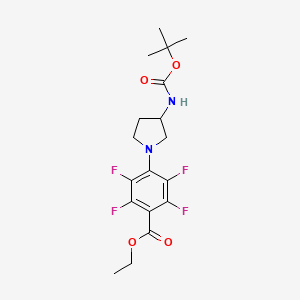
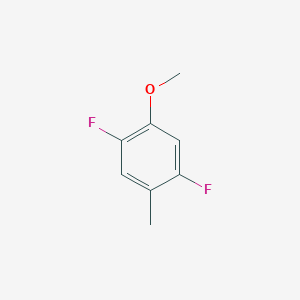

![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)


